3-((Benzyloxy)methyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine
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Overview
Description
3-((Benzyloxy)methyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine is a complex organic compound that features a piperidine ring substituted with a benzyloxy methyl group and a trifluoromethyl phenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Benzyloxy)methyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the benzyloxy methyl group and the trifluoromethyl phenyl sulfonyl group. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyloxy Methyl Group: This step often involves the use of benzyl alcohol derivatives and appropriate alkylating agents.
Addition of the Trifluoromethyl Phenyl Sulfonyl Group: This step typically requires the use of trifluoromethyl phenyl sulfone and suitable sulfonylation conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-((Benzyloxy)methyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy methyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonyl group can be reduced under specific conditions to yield different functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy methyl group can yield benzaldehyde or benzoic acid, while reduction of the sulfonyl group can produce sulfinic acids or thiols.
Scientific Research Applications
3-((Benzyloxy)methyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine has a wide range of applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structural features make it a candidate for studying biological interactions and pathways.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((Benzyloxy)methyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The benzyloxy methyl group can also play a role in the compound’s overall bioactivity by influencing its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl Phenyl Sulfone: Shares the trifluoromethyl phenyl sulfonyl group but lacks the piperidine ring and benzyloxy methyl group.
Benzyloxy Methyl Piperidine: Contains the piperidine ring and benzyloxy methyl group but lacks the trifluoromethyl phenyl sulfonyl group.
Uniqueness
3-((Benzyloxy)methyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine is unique due to the combination of its structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(phenylmethoxymethyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3NO3S/c21-20(22,23)18-9-4-10-19(12-18)28(25,26)24-11-5-8-17(13-24)15-27-14-16-6-2-1-3-7-16/h1-4,6-7,9-10,12,17H,5,8,11,13-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NILMBIGWTWWOQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)COCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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